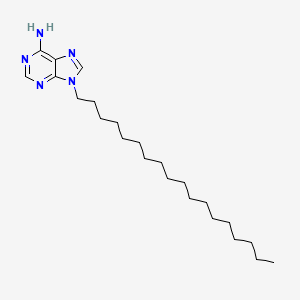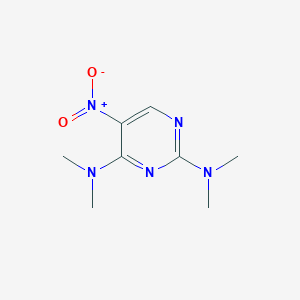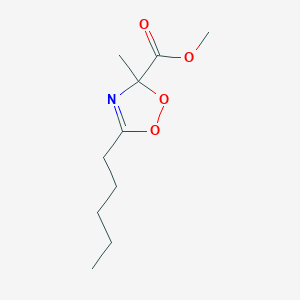
Methyl 3-methyl-5-pentyl-3H-1,2,4-dioxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester is an organic compound that belongs to the class of dioxazoles. Dioxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a carboxylic acid ester group, a methyl group, and a pentyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarbonyl compound with an amine and an oxidizing agent to form the dioxazole ring. The esterification of the carboxylic acid group is then carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-ethyl-, methyl ester
- 3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-propyl-, methyl ester
- 3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-butyl-, methyl ester
Uniqueness
3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester is unique due to its specific pentyl chain, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the pentyl group may enhance its interactions with certain molecular targets, making it distinct from its shorter-chain analogs.
特性
CAS番号 |
64686-57-3 |
|---|---|
分子式 |
C10H17NO4 |
分子量 |
215.25 g/mol |
IUPAC名 |
methyl 3-methyl-5-pentyl-1,2,4-dioxazole-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-4-5-6-7-8-11-10(2,15-14-8)9(12)13-3/h4-7H2,1-3H3 |
InChIキー |
JBECPEULNKZWMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=NC(OO1)(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
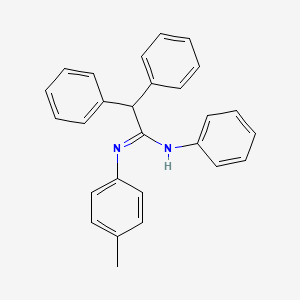


![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
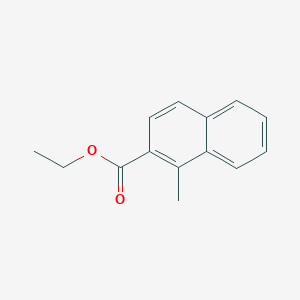
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)


![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
